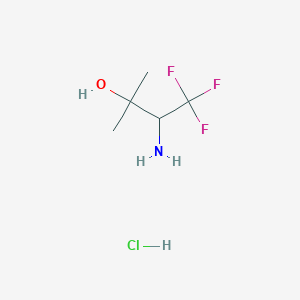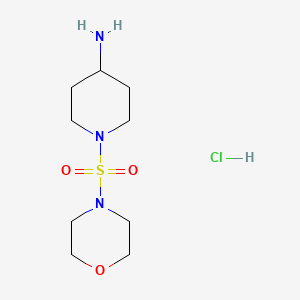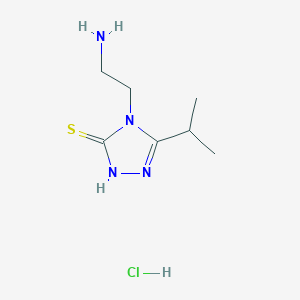
N-(2-フェノキシエチル)ピペリジン-4-アミン二塩酸塩
説明
“N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1334147-70-4 . It has a molecular weight of 293.24 and its IUPAC name is N-(2-phenoxyethyl)-4-piperidinamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride” is 1S/C13H20N2O.2ClH/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12;;/h1-5,12,14-15H,6-11H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride” is a powder and it is stored at room temperature .科学的研究の応用
抗がん研究
N-(2-フェノキシエチル)ピペリジン-4-アミン二塩酸塩: は、抗がん療法における潜在的な用途について研究されています。この化合物を含むピペリジン誘導体は、さまざまな癌細胞株に対して活性を示してきました。 それらは、癌細胞の増殖と転移を阻害する能力について研究されており、新しい抗がん剤の開発のための有望な候補となっています .
抗菌および抗真菌用途
ピペリジン核は、抗菌および抗真菌特性を有することが知られています。 誘導体として、N-(2-フェノキシエチル)ピペリジン-4-アミン二塩酸塩は、耐性菌株や真菌を標的にする新しい抗菌剤の開発に利用できる可能性があり、公衆衛生における増大する懸念に対処することができます .
鎮痛および抗炎症
この化合物のピペリジンとの構造的な関連性は、鎮痛および抗炎症作用の可能性を示唆しています。 痛みと炎症を軽減する有効性について研究が進められており、慢性疼痛状態の新しい治療法につながる可能性があります .
抗ウイルス研究
ピペリジン誘導体は、潜在的な抗ウイルス剤として特定されています。N-(2-フェノキシエチル)ピペリジン-4-アミン二塩酸塩は、特に発生中のウイルス感染症に対する闘いにおいて、新しい抗ウイルス薬の発見に貢献する可能性があります .
神経保護特性
神経変性疾患に関する研究は、N-(2-フェノキシエチル)ピペリジン-4-アミン二塩酸塩のピペリジン構造から恩恵を受ける可能性があります。 アルツハイマー病などの疾患の治療法を開発するために利用できる神経保護特性を有する可能性があります .
抗精神病の可能性
ピペリジン核を持つ化合物は、抗精神病薬で使用されてきました。 N-(2-フェノキシエチル)ピペリジン-4-アミン二塩酸塩は、さまざまな精神疾患の治療のための新しい薬剤を開発するために、精神医学研究に応用できる可能性があります .
抗凝固剤の使用
ピペリジン誘導体は、抗凝固作用についても研究されています。 この化合物は、血栓症を防ぐために重要な、より安全で効果的な血液凝固阻止剤を開発するための研究に貢献する可能性があります .
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
N-(2-phenoxyethyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12;;/h1-5,12,14-15H,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFJSAYBDASSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCOC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


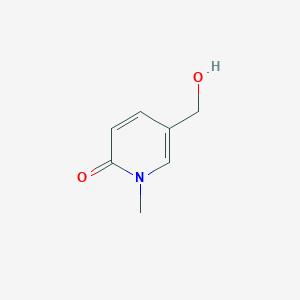
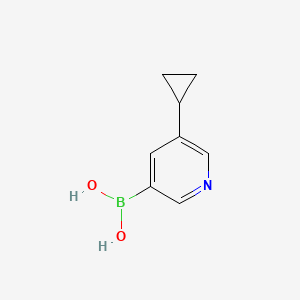
![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)



